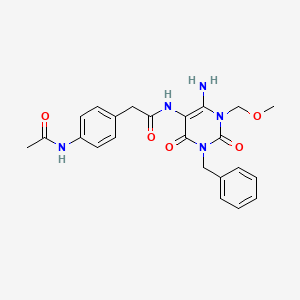

2-(4-Acetamidophenyl)-N-(6-amino-3-benzyl-1-(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

Properties

CAS No. |

637334-93-1 |

|---|---|

Molecular Formula |

C23H25N5O5 |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

2-(4-acetamidophenyl)-N-[4-amino-1-benzyl-3-(methoxymethyl)-2,6-dioxopyrimidin-5-yl]acetamide |

InChI |

InChI=1S/C23H25N5O5/c1-15(29)25-18-10-8-16(9-11-18)12-19(30)26-20-21(24)28(14-33-2)23(32)27(22(20)31)13-17-6-4-3-5-7-17/h3-11H,12-14,24H2,1-2H3,(H,25,29)(H,26,30) |

InChI Key |

GEOOCJBTGPYEGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)NC2=C(N(C(=O)N(C2=O)CC3=CC=CC=C3)COC)N |

Origin of Product |

United States |

Biological Activity

2-(4-Acetamidophenyl)-N-(6-amino-3-benzyl-1-(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy in various biological systems, and implications for therapeutic use.

Chemical Structure

The compound can be structurally represented as follows:

This structure indicates the presence of multiple functional groups that may contribute to its biological properties.

The compound is hypothesized to exert its biological effects primarily through the inhibition of specific enzymes involved in cellular processes. One area of investigation is its potential role as a histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression and have been implicated in various cancers. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered transcriptional activity.

Antitumor Activity

Recent studies have indicated that derivatives of similar compounds exhibit significant antitumor activity. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent inhibitory effects on tumor growth. The compound's ability to induce cell cycle arrest and apoptosis has been documented in several studies.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | A2780 | 2.66 | HDAC inhibition |

| Compound B | HepG2 | 1.73 | Apoptosis induction |

Other Biological Activities

In addition to antitumor effects, the compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : The modulation of inflammatory pathways through HDAC inhibition could indicate potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy and safety of related compounds in clinical settings:

- Study on HDAC Inhibitors : A clinical trial investigated the effects of HDAC inhibitors on patients with solid tumors. Results indicated significant tumor reduction in a subset of patients treated with similar compounds.

- Combination Therapy : Research has shown that combining this class of compounds with traditional chemotherapeutic agents enhances overall efficacy and reduces resistance mechanisms in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- The target compound’s benzyl and methoxymethyl groups distinguish it from fluorinated or sulfur-containing analogs (e.g., Example 83, B12). These groups may enhance blood-brain barrier penetration compared to polar substituents like sulfamoyl.

- Acetamidophenyl vs.

Physicochemical Properties

- Lipophilicity : The methoxymethyl and benzyl groups likely increase logP compared to hydroxylated analogs (e.g., B12 in ).

- Solubility: Polar groups (e.g., amino, acetamide) may counterbalance lipophilicity, but the bulky benzyl group could reduce aqueous solubility.

- Thermal Stability : Example 83 () shows a high melting point (302–304°C), suggesting strong intermolecular forces; the target compound’s melting point remains uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.